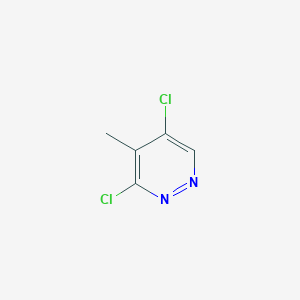![molecular formula C20H19Cl4N3O3 B2661999 N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide CAS No. 339276-42-5](/img/structure/B2661999.png)
N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide, commonly known as BDCM, is a chemical compound that has gained attention from researchers due to its potential applications in various scientific fields. BDCM is a member of the group of compounds known as haloacetamides, which are commonly found in drinking water sources.
Scientific Research Applications
Synthesis and Characterization
Research on compounds similar to N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide has focused on their synthesis and molecular characterization. For example, a study explored the synthesis and characterization of Mn(III)-Schiff Base-Dicyanamide Complexes, emphasizing the influence of structural configurations on catalytic behavior, a property potentially shared by similar compounds (Bermejo et al., 2017).
Role in Complexation and Structural Studies
Compounds analogous to this compound have been utilized in complexation with metal ions. For instance, uranium(IV) complexes with compartmental Schiff bases, including similar molecular structures, were synthesized and analyzed for their molecular configurations (Salmon et al., 2004).
Photopolymerization and Dental Applications
A specific application in dentistry involves the photopolymerization of piperonylamine derivatives, resembling this compound, for use in light-cured unfilled dental resins (Wang et al., 2010).
Applications in Environmental and Health Studies
Studies have also been conducted on similar compounds regarding their environmental presence and health implications. For instance, research on the occurrence of bisphenol analogues in indoor dust highlighted potential human exposure risks (Liao et al., 2012).
Electrochemical Properties
The electrochemical reduction properties of compounds like this compound have been studied, revealing insights into their behavior in various electrochemical systems (McGuire & Peters, 2016).
properties
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-[(3-methoxypropylamino)methylidene]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl4N3O3/c1-30-8-2-7-25-11-14(19(28)26-17-5-3-12(21)9-15(17)23)20(29)27-18-6-4-13(22)10-16(18)24/h3-6,9-11,25H,2,7-8H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZVJZNHVZDZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

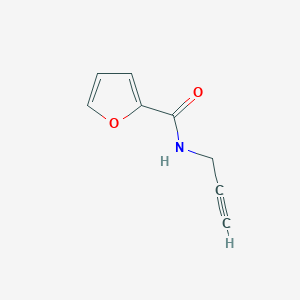
![N-(3,4-dichlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2661917.png)

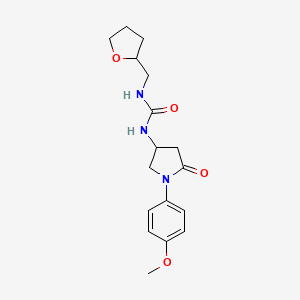
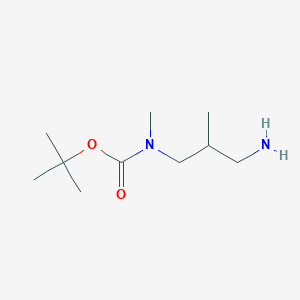
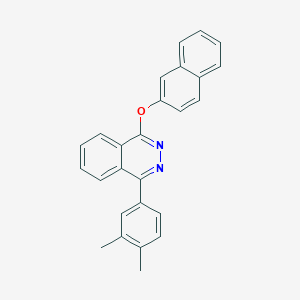
![1-(4-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

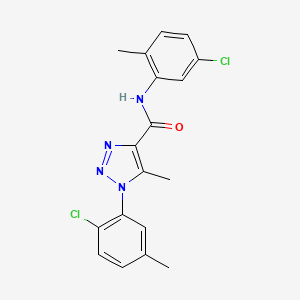
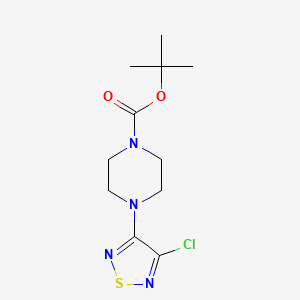
![(E)-2,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661935.png)
![Ethyl 8-[(tert-butyldimethylsilyl)oxy]-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2661936.png)

